DC-Chol

Catalog No.
S578841
CAS No.
137056-72-5
M.F
C₃₂H₅₆N₂O₂
M. Wt
500.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DC-Chol

CAS Number

137056-72-5

Product Name

DC-Chol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate

Molecular Formula

C₃₂H₅₆N₂O₂

Molecular Weight

500.8 g/mol

InChI

InChI=1S/C32H56N2O2/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1

InChI Key

HIHOWBSBBDRPDW-PTHRTHQKSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C

Synonyms

Cholesteryl N-(2-dimethylaminoethyl)carbamate; 3β-[N-(N,N-Dimethylaminoethyl)amidoformyl]cholesterol;3β-[N-[2-(N,N-Dimethylamino)ethyl]carbamoyl]cholesterol;3β-[N-{2-(Dimethylamino)ethyl}carbamoyl]cholesterol; DC-Chol

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C

Liposomal Gene Delivery Systems

DC-Chol is commonly used in liposomal gene delivery systems. Liposomes are microscopic spheres formed by a double layer of fatty molecules (lipids) that can encapsulate various materials, including DNA and RNA molecules. By incorporating DC-Chol into the liposome's structure, researchers can create cationic liposomes that bind to negatively charged DNA or RNA molecules. This binding facilitates the delivery of these genetic materials into cells .

Advantages of DC-Chol

Compared to other cationic lipids, DC-Chol offers several advantages:

  • High transfection efficiency: Studies have shown that DC-Chol-based liposomes are effective in delivering genes into various cell types, both in vitro and in vivo .
  • Low toxicity: DC-Chol exhibits minimal toxicity compared to other cationic lipids, making it a safer option for potential therapeutic applications .
  • Versatility: DC-Chol can be used to deliver various types of genetic materials, including plasmid DNA, small interfering RNA (siRNA), and messenger RNA (mRNA) .

Ongoing Research

While DC-Chol holds promise for various gene therapy applications, research is ongoing to:

  • Optimize delivery efficiency: Researchers are exploring ways to further enhance the efficiency of DC-Chol-based delivery systems by modifying their composition and targeting strategies.
  • Improve safety and specificity: Ongoing research aims to minimize potential side effects and ensure the delivery of genes only to the desired cells.
  • Explore therapeutic applications: Researchers are investigating the use of DC-Chol for delivering therapeutic genes in various diseases, including cancer, cystic fibrosis, and neurodegenerative disorders.

DC-Chol (short for N-(N',N'-dimethylaminoethane)-carbamoyl cholesterol) is a cationic derivative of cholesterol, meaning it has a positively charged group attached to its structure []. It is synthesized from cholesterol and finds application in scientific research, particularly in the field of drug delivery [].


Molecular Structure Analysis

The key feature of DC-Chol's structure is the attachment of a quarternary amine salt via the 3-β position of the cholesterol molecule []. This modification introduces a positive charge, making DC-Chol cationic. The rest of the molecule retains the core structure of cholesterol, consisting of four fused rings and a hydroxyl group.


Chemical Reactions Analysis

The specific synthesis pathway for DC-Chol is not widely available in scientific literature. However, research suggests it is likely derived from cholesterol through a series of chemical reactions involving the attachment of the amine group to the 3-β position [].

DC-Chol plays a crucial role in the formation of liposomes. Liposomes are microscopic spheres formed by a phospholipid bilayer that can encapsulate drugs or other molecules. When DC-Chol is combined with a neutral helper lipid like DOPE (1,2-Dioleoyl-sn-glycero-3-phosphatidylethanolamine), it interacts with the negatively charged phosphate groups of the phospholipid, leading to the formation of stable liposomes [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C32H57N2O2Cl [].
  • Molecular Weight: 537.26 g/mol [].
  • Purity: Typically greater than 95% by HPLC (High-Performance Liquid Chromatography) [, ].
  • Solubility: Soluble in DMSO (1mg/mL), ethanol, and Chloroform:Methanol (95:5) [].
  • Melting Point and Boiling Point: Data not readily available in scientific literature.

DC-Chol's mechanism of action revolves around its role in liposome formation. Due to its cationic nature, DC-Chol interacts with the negatively charged cell membrane, facilitating the delivery of encapsulated drugs or molecules into the cells []. This makes it a valuable tool for researchers studying drug delivery systems and gene therapy techniques.

XLogP3

9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate

Dates

Modify: 2023-08-15

Explore Compound Types